molecular formula C7H11ClO4 B14415633 Dimethyl 2-chloropentanedioate CAS No. 85822-17-9

Dimethyl 2-chloropentanedioate

Cat. No.: B14415633
CAS No.: 85822-17-9
M. Wt: 194.61 g/mol
InChI Key: QWJMKHSPITZFII-UHFFFAOYSA-N
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Description

Dimethyl 2-chloropentanedioate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of pentanedioic acid, where two ester groups and one chlorine atom are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloropentanedioate can be synthesized through the chlorination of dimethyl pentanedioate. One common method involves the reaction of dimethyl pentanedioate with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a solvent such as ethyl acetate and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloropentanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions (OH-) in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Hydroxy derivatives.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Dimethyl 2-chloropentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 2-chloropentanedioate involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom acts as a leaving group in substitution reactions, while the ester groups participate in reduction and oxidation processes. The molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-bromopentanedioate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 2-hydroxypentanedioate: Contains a hydroxyl group instead of chlorine.

    Dimethyl 2,2-dichloropentanedioate: Contains two chlorine atoms on the carbon chain.

Uniqueness

Dimethyl 2-chloropentanedioate is unique due to its specific reactivity and the presence of both ester and chlorine functional groups. This combination allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

dimethyl 2-chloropentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMKHSPITZFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338281
Record name Dimethyl 2-chloropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85822-17-9
Record name Pentanedioic acid, 2-chloro-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85822-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-chloropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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